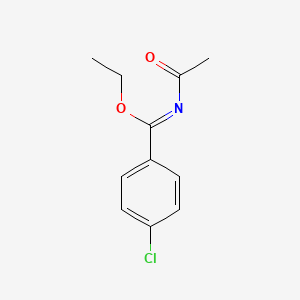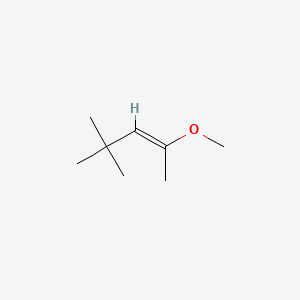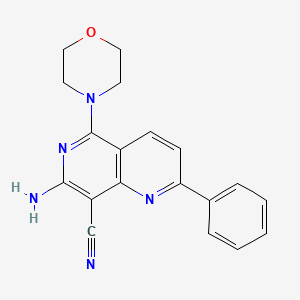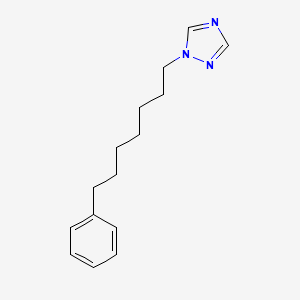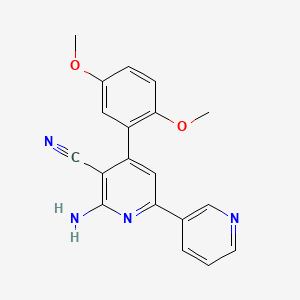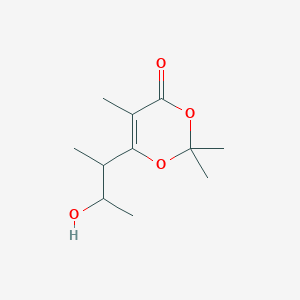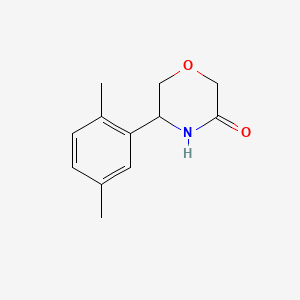![molecular formula C13H12BrN5O B14175167 2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14175167.png)
2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a compound that belongs to the class of pyrrolo[2,3-b]pyridine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in various cellular processes, including cell proliferation, differentiation, and migration. Abnormal activation of FGFR signaling pathways is associated with the progression of several cancers .
Métodos De Preparación
The synthesis of 2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves multiple stepsThe reaction conditions typically involve the use of reagents such as bromine and ethyl alcohol under controlled temperatures and pressures . Industrial production methods may involve optimization of these reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of FGFR inhibitors.
Biology: The compound is studied for its potential to inhibit FGFR signaling pathways, which are implicated in various cancers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for cancer treatment, given its ability to inhibit FGFRs.
Industry: The compound may be used in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves the inhibition of FGFRs. FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors, undergo dimerization and autophosphorylation. This activation triggers downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which regulate cell proliferation, differentiation, and survival. By inhibiting FGFRs, the compound can disrupt these signaling pathways, thereby inhibiting cancer cell growth and proliferation .
Comparación Con Compuestos Similares
Similar compounds to 2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- include other pyrrolo[2,3-b]pyridine derivatives such as:
2-Pyrimidinamine, 4-(5-bromo-1H-indol-3-yl)-: Known for its biological activity as an FGFR inhibitor.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit potent FGFR inhibitory activity and are being studied for their potential in cancer therapy.
The uniqueness of 2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- lies in its specific substituents, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C13H12BrN5O |
|---|---|
Peso molecular |
334.17 g/mol |
Nombre IUPAC |
4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H12BrN5O/c1-2-20-9-5-10(14)19-12-11(9)7(6-17-12)8-3-4-16-13(15)18-8/h3-6H,2H2,1H3,(H,17,19)(H2,15,16,18) |
Clave InChI |
YLHPUHICFOHSSK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=NC2=C1C(=CN2)C3=NC(=NC=C3)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-1'-cyclobutylspiro[3H-1-benzofuran-2,4'-piperidine]](/img/structure/B14175084.png)
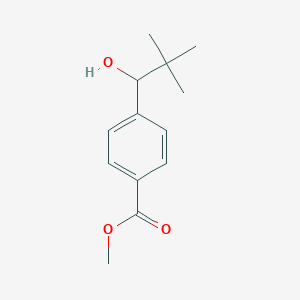
![1-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B14175109.png)
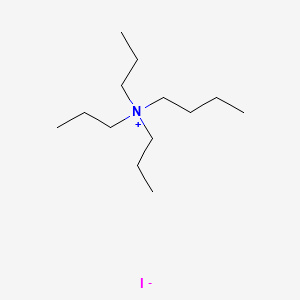
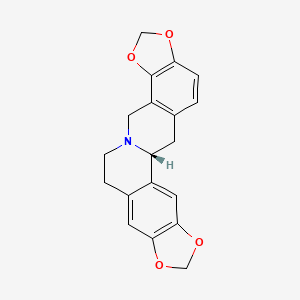
![9-Chloro-5,6-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14175131.png)
